(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol
Description
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol is a complex organic compound featuring a tetrazole ring, a trifluoromethyl group, and a butanol moiety
Properties
IUPAC Name |
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O/c1-2-11(21)8-20-18-12(17-19-20)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,11,21H,2,7-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQGUIYTJQJSSA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1N=C(N=N1)CC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN1N=C(N=N1)CC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile compound. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
S-(2,4-difluorophenyl) 2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanethioate: Shares the tetrazole and trifluoromethyl groups but differs in the side chain structure.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has similar chemical properties.
Uniqueness
(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
